

2-Ethoxyethyl acrylate CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Ethoxyethyl acrylate**

Cat. No.: **B085583**

[Get Quote](#)

An In-depth Technical Guide to **2-Ethoxyethyl acrylate**

Introduction

2-Ethoxyethyl acrylate is an organic chemical compound, specifically an ester of acrylic acid and 2-ethoxyethanol. It is a colorless liquid utilized as a monomer in the synthesis of various polymers.^{[1][2]} Its properties make it a valuable component in the production of adhesives, paints, and plastics.^[2] This document provides a comprehensive overview of its chemical and physical properties, a representative synthesis protocol, and safety information, tailored for researchers, scientists, and drug development professionals.

Chemical Identification and Molecular Structure

- CAS Number: 106-74-1^{[3][4][5][6][7]}
- Molecular Formula: C₇H₁₂O₃^{[1][3][4][7]}
- IUPAC Name: 2-ethoxyethyl prop-2-enoate^{[3][7]}
- Synonyms: Acrylic acid, 2-ethoxyethyl ester; Cellosolve acrylate; Ethylene glycol monoethyl ether acrylate^{[3][7][8]}

The molecular structure of **2-Ethoxyethyl acrylate** is as follows:

Physicochemical Properties

The key physical and chemical properties of **2-Ethoxyethyl acrylate** are summarized in the table below for easy reference.

Property	Value	Reference(s)
Molecular Weight	144.17 g/mol	[1] [4]
Appearance	Colorless liquid	[1]
Density	0.983 g/mL at 20 °C	[1]
Boiling Point	174 °C	[1]
Melting Point	-47 °C	[1]
Flash Point	66 °C	[1]
Vapor Pressure	1.62 mmHg	[1]
Refractive Index	1.4274 at 20 °C	[1]
Solubility	Insoluble in water	[9]

Synthesis of 2-Ethoxyethyl acrylate

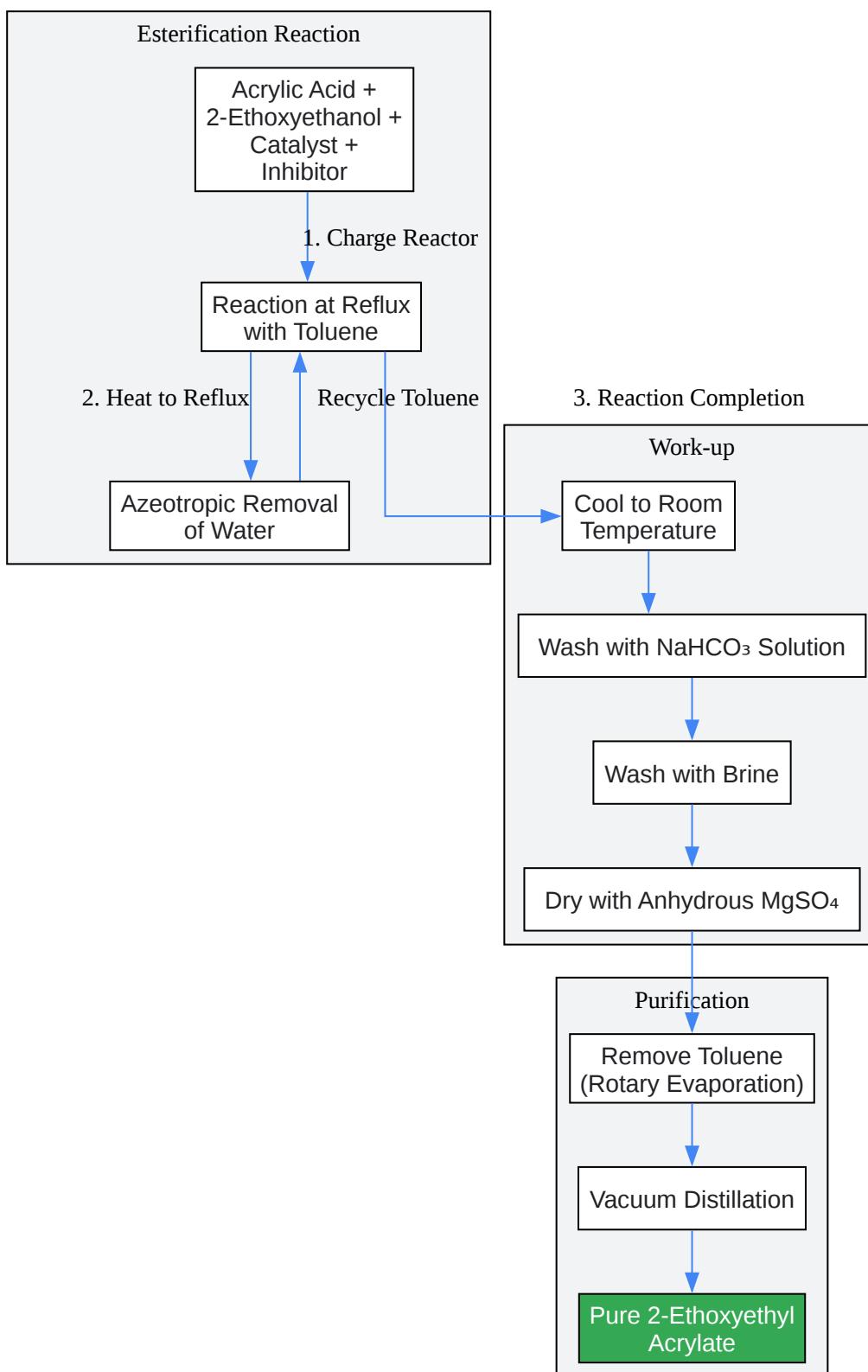
A common method for the synthesis of **2-Ethoxyethyl acrylate** is the esterification of acrylic acid with 2-ethoxyethanol.[\[1\]](#) The following is a representative experimental protocol for this synthesis.

Experimental Protocol: Esterification of Acrylic Acid with 2-Ethoxyethanol

Materials:

- Acrylic Acid
- 2-Ethoxyethanol
- Toluene (as an azeotroping agent)

- A strong acid catalyst (e.g., methanesulfonic acid)
- A polymerization inhibitor (e.g., hydroquinone)
- Sodium bicarbonate solution (5% w/v)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate
- Distillation apparatus with a Dean-Stark trap
- Separatory funnel
- Rotary evaporator


Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, combine 2-ethoxyethanol (1.0 equivalent), acrylic acid (1.1 equivalents), a catalytic amount of methanesulfonic acid (0.01 equivalents), and a small amount of hydroquinone (polymerization inhibitor). Add toluene to the flask.
- **Esterification:** Heat the reaction mixture to reflux. The water formed during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been collected.
- **Work-up:**
 - Cool the reaction mixture to room temperature.
 - Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acidic catalyst.
 - Wash the organic layer with brine.
 - Dry the organic layer over anhydrous magnesium sulfate.

- Filter to remove the drying agent.
- Purification:
 - Remove the toluene using a rotary evaporator.
 - Purify the crude **2-ethoxyethyl acrylate** by vacuum distillation to obtain the final product.
- Characterization: The purified product can be characterized by techniques such as ^1H NMR, ^{13}C NMR, and FT-IR spectroscopy to confirm its structure and purity.

Workflow for Synthesis and Purification

The logical workflow for the synthesis and purification of **2-Ethoxyethyl acrylate** can be visualized as follows:

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **2-Ethoxyethyl acrylate**.

Safety and Handling

2-Ethoxyethyl acrylate is a hazardous substance and should be handled with appropriate safety precautions.

Hazard Summary

- Acute Toxicity: Harmful if swallowed.[1] The oral LD50 in rats is 1070 mg/kg.[5]
- Irritation: Causes skin irritation and serious eye irritation.[1] It may also cause respiratory irritation.[1]
- Flammability: Combustible liquid.[9]

Safety Recommendations

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4]
- Handling: Use in a well-ventilated area. Avoid breathing vapor or mist. Keep away from heat, sparks, and open flames.[9][10]
- Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[9] Keep containers securely sealed.[9]
- First Aid:
 - Skin Contact: Wash immediately with plenty of soap and water.[4]
 - Eye Contact: Rinse immediately with plenty of water and seek medical advice.[4]
 - Ingestion: Do not induce vomiting. Seek immediate medical attention.
 - Inhalation: Move to fresh air.

Applications in Research and Development

2-Ethoxyethyl acrylate is primarily used as a monomer in polymer synthesis.[2] Its properties allow for the creation of polymers with specific characteristics, such as tailored glass transition

temperatures and flexibility. In a research context, it can be used to develop novel polymers for a variety of applications, including:

- Adhesives: It is a key component in the formulation of pressure-sensitive adhesives.[11]
- Coatings and Paints: Used in the production of latex paints and other coatings.[11]
- Biomaterials: While not as common as other acrylates like 2-hydroxyethyl acrylate (HEA), it can be explored for creating polymers with specific hydrophilic/hydrophobic balances for biomedical applications.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Ethoxyethyl acrylate | C7H12O3 | CID 7827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Ethylhexyl acrylate - Wikipedia [en.wikipedia.org]
- 3. 2-Ethoxyethyl acrylate [webbook.nist.gov]
- 4. chembk.com [chembk.com]
- 5. 2-Ethoxyethyl acrylate | CAS#:106-74-1 | Chemsoc [chemsoc.com]
- 6. 2-Ethoxyethyl acrylate [webbook.nist.gov]
- 7. 2-Ethoxyethyl acrylate [webbook.nist.gov]
- 8. 2-Ethoxyethyl acrylate (CAS 106-74-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. download.bASF.com [download.bASF.com]
- 11. 2-Ethylhexyl Acrylate - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Polymerization and characterization of 2-Hydroxyethyl acrylate [open.metu.edu.tr]
- To cite this document: BenchChem. [2-Ethoxyethyl acrylate CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b085583#2-ethoxyethyl-acrylate-cas-number-and-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com